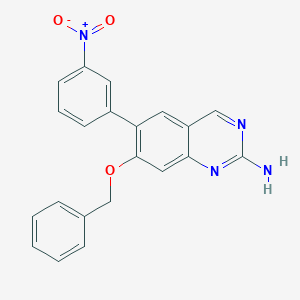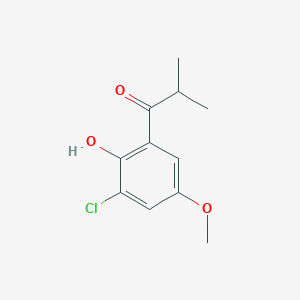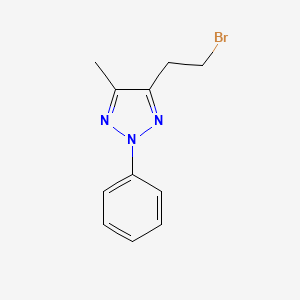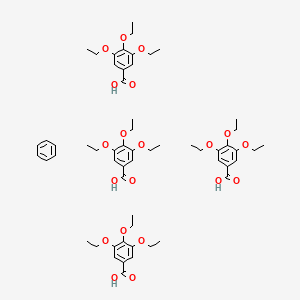
Methyl 16-phenylhexadec-13-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 16-phenylhexadec-13-enoate: is an organic compound with the molecular formula C23H36O2. It is an ester formed from the reaction of methanol and 16-phenylhexadec-13-enoic acid. This compound is of interest due to its unique structure, which includes a long hydrocarbon chain with a phenyl group and a double bond, making it a subject of study in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 16-phenylhexadec-13-enoate typically involves the esterification of 16-phenylhexadec-13-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
16-phenylhexadec-13-enoic acid+methanolacid catalystmethyl 16-phenylhexadec-13-enoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 16-phenylhexadec-13-enoate can undergo oxidation reactions, particularly at the double bond and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated esters using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl 16-phenylhexadecanoate.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: Methyl 16-phenylhexadec-13-enoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex molecules in organic chemistry.
Biology: In biological research, this compound can be used to study the metabolism of esters and their interactions with enzymes such as esterases.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its potential aromatic properties.
Mécanisme D'action
The mechanism of action of methyl 16-phenylhexadec-13-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved include interactions with enzymes that catalyze ester hydrolysis and other metabolic processes.
Comparaison Avec Des Composés Similaires
Methyl 16-phenylhexadecanoate: A saturated analog of methyl 16-phenylhexadec-13-enoate, lacking the double bond.
Ethyl 16-phenylhexadec-13-enoate: An ester with an ethyl group instead of a methyl group.
Methyl 16-phenylhexadec-9-enoate: A positional isomer with the double bond at a different location.
Uniqueness: this compound is unique due to its specific double bond position and the presence of a phenyl group, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Numéro CAS |
918500-22-8 |
|---|---|
Formule moléculaire |
C23H36O2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
methyl 16-phenylhexadec-13-enoate |
InChI |
InChI=1S/C23H36O2/c1-25-23(24)21-17-12-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-13-16-20-22/h9,11,13,15-16,19-20H,2-8,10,12,14,17-18,21H2,1H3 |
Clé InChI |
VCXGGKMIOILYFQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCC=CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)





![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)

![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)
